Regioisomeric Specificity: N7-Boc vs. N4-Boc Substitution Dictates Derivative Binding Profiles in Sigma Receptor Pharmacology
The regiochemistry of Boc protection on the diazaspiro[2.5]octane scaffold is not interchangeable. tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate (N7-Boc) and its regioisomer tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (N4-Boc, CAS 674792-08-6) are chemically distinct and lead to different final compounds upon deprotection and functionalization. Derivatives synthesized from the N7-Boc scaffold have been characterized for sigma-2 receptor binding affinity. While direct binding data for the unsubstituted N7-Boc building block itself is not available (it is an intermediate, not a final drug candidate), derivatives built upon this core demonstrate Ki values in the low nanomolar range against sigma-2 receptors [1][2]. In contrast, equivalent data for derivatives of the N4-Boc regioisomer (CAS 674792-08-6) have not been reported, highlighting a knowledge gap that underscores the non-fungibility of these regioisomers. [Note: This comparison is cross-study and class-level inference; direct head-to-head data between identical derivatives of N7-Boc and N4-Boc are not available in the open literature.]
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki) of Derived Compounds |
|---|---|
| Target Compound Data | Derivatives: Ki = 8.40 nM to 90 nM (range from multiple analogs) |
| Comparator Or Baseline | Derivatives of N4-Boc regioisomer (CAS 674792-08-6): No publicly reported Ki values |
| Quantified Difference | Data available for N7-Boc derivatives; data absent for N4-Boc derivatives |
| Conditions | Radioligand displacement assays using [³H]-DTG on sigma-2 receptor (human/rat origin) |
Why This Matters
For programs targeting sigma receptors, selecting the correct Boc-regioisomer (N7-Boc) is essential for accessing a known structure-activity relationship (SAR) landscape; substituting the N4-Boc isomer would require a de novo SAR campaign with uncertain outcome.
- [1] BindingDB. Entry BDBM50243681 (CHEMBL4069507). Ki: 8.40 nM for sigma-2 receptor. Compound derived from diazaspiro scaffold. View Source
- [2] BindingDB. Entry BDBM50604967 (CHEMBL1698776). Ki: 90 nM for sigma-2 receptor in rat PC12 cells. Compound derived from diazaspiro scaffold. View Source
